2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride

Description

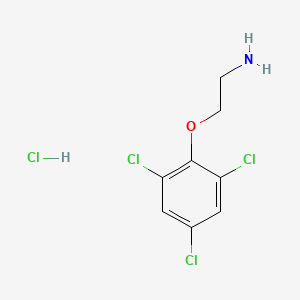

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is an organic compound characterized by a phenoxy group substituted with three chlorine atoms at the 2, 4, and 6 positions, linked to an ethanamine moiety via an ether bond, and a hydrochloride counterion.

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO.ClH/c9-5-3-6(10)8(7(11)4-5)13-2-1-12;/h3-4H,1-2,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCSWKPBJZYMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Etherification

The most documented route begins with 2,4,6-trichlorophenol (TCP) reacting with ethylene dichloride (EDC) in the presence of a strong base. For instance, CN1246473A describes a two-step process:

-

Etherification : TCP reacts with EDC under alkaline conditions (e.g., 25% NaOH or KOH) at 90–100°C and 3 atm for 4–8 hours.

-

Chlorination : The intermediate 2-(2,4,6-trichlorophenoxy)ethyl chloride is subsequently aminated with tri-n-propylamine under nitrogen at 100°C and 4 atm for 8 hours, followed by HCl salt formation.

Key Data :

Microchannel Reactor Optimization

CN116332732B introduces a modernized approach using a microchannel reactor to enhance mixing and heat transfer. The method combines TCP, EDC, and an organic base (e.g., triethylamine) in a continuous-flow system, followed by reaction with an inorganic alkali solution.

Advantages :

-

Efficiency : Reaction time reduced by 40% compared to batch reactors.

Chlorination of 2-Phenoxyethanol Derivatives

Thionyl Chloride-Mediated Chlorination

US5091577 and EP0403929 outline an alternative pathway starting from 2-phenoxyethanol:

-

Chlorination : 2-Phenoxyethanol reacts with thionyl chloride (SOCl₂) in dichloromethane with benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst.

-

Selective Chlorination : The resulting 2-phenoxyethyl chloride is treated with chlorine gas in acetic acid at 5–40°C with urea (1:10 wt ratio) to achieve trichlorination.

-

Amination : The chlorinated intermediate reacts with n-propylamine at 20–150°C to form the amine, which is isolated as the hydrochloride salt.

Key Parameters :

Ionic Liquid Solvent Systems

CN101851167B replaces traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) for the amination step. This method achieves:

Comparative Analysis of Methodologies

Critical Process Considerations

By-Product Management

-

TCP Impurities : Residual TCP in the alkylation route necessitates rigorous washing with chloroform or dichloromethane.

-

Chlorination By-Products : Urea suppresses polychlorinated dibenzodioxins (PCDDs) during chlorine gas reactions.

Industrial-Scale Case Studies

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Primary or secondary amines, alcohols.

Substitution: Chloro-substituted derivatives or cyano-substituted derivatives.

Scientific Research Applications

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies related to enzyme inhibition and receptor binding assays.

Medicine: Investigated for potential therapeutic applications in drug development.

Industry: Used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Phenoxy/Ethanamine Backbones

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine Hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₄NO ().

- Key Differences : Substitution of the terminal amine with a propan-1-amine group instead of ethanamine.

- Applications : Similar research uses but with modified pharmacokinetics due to the longer alkyl chain.

2-(2-Methoxyphenoxy)ethanamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂ ().

- Key Differences: Methoxy substituent instead of trichlorophenoxy; lower molecular weight (203.67 g/mol).

- Applications : Intermediate in organic synthesis ().

2-[4-(Benzyloxy)phenyl]ethanamine Hydrochloride

- Molecular Formula: C₁₆H₁₇NO·HCl ().

- Key Differences : Benzyloxy group enhances aromaticity and solubility in organic solvents.

- Applications : Used to synthesize bioactive molecules ().

Tryptamine Hydrochloride Derivatives (Compounds 1–3 in )

- Examples : 2-(1H-indol-3-yl)ethanamine hydrochloride (Compound 1), 2-(5-ethyl-1H-indol-3-yl)ethanamine hydrochloride (Compound 2).

- Key Features : Indole rings enable hydrogen bonding with HSP90 (GLU527, TYR604 residues), showing anti-plasmodial activity ().

- Contrast: Unlike 2-(2,4,6-trichlorophenoxy)ethanamine, these lack halogenated aromatic groups, reducing environmental persistence.

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₁NO·HCl ().

- Key Features: Ethanolamine derivative with diphenylmethoxy substitution; used clinically as an antihistamine.

- 16).

Dopamine Hydrochloride

Research and Industrial Relevance

- Pesticidal Potential: The trichlorophenoxy group in 2-(2,4,6-trichlorophenoxy)ethanamine HCl aligns with prallethrin (), a pesticide containing a similar moiety. This suggests possible insecticidal applications, though toxicity profiles require optimization.

- Drug Development : Structural analogs like tryptamine derivatives () demonstrate that ethanamine hydrochlorides can target proteins like HSP90, highlighting a pathway for anticancer or antiparasitic drug discovery.

Biological Activity

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with significant biological activity, primarily studied for its role as a metabolite of the fungicide Prochloraz. This compound has garnered attention due to its interactions with biological systems and its potential implications in environmental toxicology and pharmacology.

- Molecular Formula : C11H14Cl3NO

- Molecular Weight : 282.59 g/mol

The compound is synthesized through a reaction involving 2,4,6-trichlorophenol and ethylene oxide, followed by interaction with propylamine to yield the final product.

The biological activity of 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is closely related to its parent compound, Prochloraz. Prochloraz functions as an inhibitor of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. The specific mechanisms of action for the hydrochloride form are less well-documented but may involve similar pathways.

Toxicological Studies

Research indicates that 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exhibits various toxicological effects:

- Acute Toxicity : Studies have shown that the compound can lead to significant accumulation in liver and kidney tissues following administration. For instance, in animal studies involving radiolabeled Prochloraz, high levels were detected in the liver and kidney shortly after dosing .

- Chronic Toxicity : The persistence of residues in tissues suggests potential long-term effects. In particular, muscle tissue exhibited half-lives of approximately 17 days in males and 30 days in females following exposure to Prochloraz .

Environmental Impact

The compound's role as a metabolite raises concerns regarding its environmental persistence and bioaccumulation. It has been utilized as a reference standard in pesticide residue analysis and environmental testing.

Study on Metabolism and Distribution

In one study involving dogs administered with radiolabeled Prochloraz, plasma concentrations peaked at 24 hours post-dosing. The highest tissue residues were found in the liver (1.67 mg/kg), while muscle residues remained minimal (0.03 mg/kg). This study highlights the distribution patterns and metabolic fate of the compound within biological systems .

Comparative Analysis with Prochloraz

A comparative analysis between 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride and its parent compound reveals that while both share similar metabolic pathways, the hydrochloride form may exhibit distinct pharmacokinetic properties due to its salt form .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C11H14Cl3NO |

| Molecular Weight | 282.59 g/mol |

| Acute Toxicity (Liver) | 20.88 ppm (males), 25.03 ppm (females) |

| Muscle Half-life | 17 days (males), 30 days (females) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : A two-step synthesis is typical: (1) nucleophilic substitution of 2,4,6-trichlorophenol with 2-chloroethylamine under alkaline conditions, followed by (2) hydrochloride salt formation. To optimize purity, use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water. Monitor intermediates via TLC (Rf ~0.3 in 9:1 hexane:ethyl acetate). Purity ≥95% is achievable, as validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Monitor for hydrolysis of the trichlorophenoxy group via FT-IR (loss of C-Cl stretch at 750 cm⁻¹) and HPLC. Avoid aqueous buffers in solution-phase experiments unless freshly prepared .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure using:

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm), ethanamine backbone (δ 3.2–3.5 ppm for CH₂NH₂).

- HRMS : Calculate exact mass (C₈H₈Cl₃NO·HCl: theoretical [M+H]⁺ = 298.9462).

- Elemental Analysis : Match %C, %H, %N to theoretical values (±0.3%).

Cross-validate with IR (N-H stretch at 3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. aqueous buffers) or assay sensitivity. Perform dose-response curves in parallel assays (e.g., cell viability vs. enzyme inhibition). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Validate with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and in vitro cytotoxicity (MTT assay) .

Q. What strategies are recommended for analyzing trace impurities in batch-to-batch variations?

- Methodological Answer : Employ LC-MS/MS with a polarity-switching method to detect chlorinated byproducts (e.g., dichlorophenoxy derivatives). Use reference standards (e.g., EP/ICH guidelines) to quantify impurities. For example, a 0.1% impurity of 2-(2,4-dichlorophenoxy)ethanamine can be resolved using a HILIC column (acetonitrile/ammonium formate buffer) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify sites for functionalization. Combine docking simulations (AutoDock Vina) against target proteins (e.g., kinase domains) to predict binding modes. Validate in vitro; for instance, adding a methyl group to the ethanamine chain may improve Ki by 2-fold .

Q. What protocols ensure safe disposal and environmental compliance for this compound?

- Methodological Answer : Hydrolyze the compound under basic conditions (1M NaOH, 60°C, 24h) to break the C-O bond, followed by neutralization. Confirm degradation via GC-MS (loss of parent ion at m/z 298). Collaborate with certified waste management services for chlorinated organic residues, adhering to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.